Diisodecyl cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisodecyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4. It is a colorless liquid with a molecular weight of 424.7 g/mol and is known for its low volatility and high thermal stability. This compound is commonly used as a plasticizer in various applications, including medical devices, toys, and food packaging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisodecyl cyclohexane-1,2-dicarboxylate is synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with diisodecyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors equipped with efficient heat exchange systems to maintain optimal reaction temperatures. The process also includes purification steps to remove any unreacted starting materials and by-products, ensuring a high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions: Diisodecyl cyclohexane-1,2-dicarboxylate primarily undergoes esterification and hydrolysis reactions.
Common Reagents and Conditions:
Esterification: this compound can be synthesized through esterification using diisodecyl alcohol and 1,2-cyclohexanedicarboxylic acid in the presence of a strong acid catalyst.
Hydrolysis: The compound can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Major Products Formed:
Esterification: The primary product is this compound itself.
Hydrolysis: The products are 1,2-cyclohexanedicarboxylic acid and diisodecyl alcohol.
Wissenschaftliche Forschungsanwendungen
Diisodecyl cyclohexane-1,2-dicarboxylate is widely used in scientific research due to its unique properties. It serves as a plasticizer in the production of flexible PVC products, which are used in medical devices, toys, and food packaging. Additionally, it is used in the formulation of lubricants, adhesives, and coatings due to its excellent compatibility with various polymers and its ability to improve flexibility and durability.
Wirkmechanismus
Diisodecyl cyclohexane-1,2-dicarboxylate is often compared to other plasticizers such as phthalates and adipates. Unlike phthalates, which have been associated with health concerns, this compound is considered a safer alternative due to its lower toxicity and better environmental profile. Adipates, on the other hand, are less effective at low temperatures compared to this compound, making the latter a preferred choice in applications requiring low-temperature flexibility.
Vergleich Mit ähnlichen Verbindungen
Phthalates (e.g., DEHP, DINP)
Adipates (e.g., DEHA, DOA)
Trimellitates (e.g., TOTM, ATTM)
Eigenschaften
CAS-Nummer |
84731-64-6 |
---|---|
Molekularformel |
C28H52O4 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
bis(8-methylnonyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C28H52O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h23-26H,5-22H2,1-4H3 |
InChI-Schlüssel |
WZEFLOBFCQPVHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.